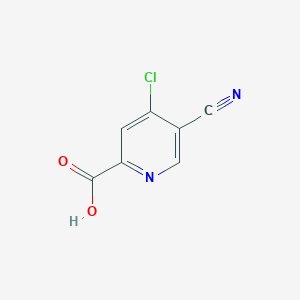

4-Chloro-5-cyanopyridine-2-carboxylic acid

Description

Significance of Pyridine (B92270) Core Structures in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. sigmaaldrich.comaablocks.com Its unique electronic properties, arising from the electronegative nitrogen atom, distinguish it from its carbocyclic analog, benzene. aablocks.comnih.gov This inherent reactivity makes the pyridine core a versatile scaffold in organic synthesis. aaronchem.com

Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as vitamins (e.g., nicotinamide (B372718) and pyridoxol), coenzymes, and alkaloids. aaronchem.com In medicinal chemistry, the pyridine structure is of paramount importance. It is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, present in medications for a wide range of conditions, including hypertension, osteoporosis, and cancer. aaronchem.com The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, making it a privileged structure in drug discovery. aaronchem.com Furthermore, pyridines serve as crucial ligands in coordination chemistry and as catalysts in various chemical transformations. sigmaaldrich.comnih.gov

Overview of Functionalized Pyridine Derivatives as Chemical Building Blocks

Functionalized pyridine derivatives are valuable intermediates, often referred to as building blocks, in the synthesis of more complex molecules. accelachem.comresearchgate.net These building blocks come with pre-installed chemical handles (functional groups) at specific positions on the pyridine ring, which can be elaborated through various chemical reactions. acs.org This approach allows chemists to construct complex target molecules, such as pharmaceuticals and agrochemicals, in a more efficient and controlled manner. accelachem.comgoogle.com

The versatility of these derivatives stems from the wide array of possible functional groups they can bear, including halogens, cyano groups, carboxylic acids, and amines. The presence and position of these groups dictate the molecule's reactivity. For instance, halopyridines are common precursors for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The development of novel synthetic methods to introduce diverse functional groups onto the pyridine ring is an active area of research, aiming to expand the library of available building blocks for applications in drug discovery, materials science, and agrochemical development. accelachem.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-cyanopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRJZZVHMRNMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Cyanopyridine 2 Carboxylic Acid and Analogous Pyridine Derivatives

General Synthetic Approaches to Substituted Pyridine-2-carboxylic Acids

The synthesis of substituted pyridine-2-carboxylic acids often involves the functionalization of a pre-existing pyridine (B92270) ring or the construction of the ring itself with the desired substituents. These compounds are valuable as standalone molecules and as intermediates for more complex structures. google.comnih.gov

Pyridine Chlorination Strategies and Regioselectivity

The introduction of a chlorine atom onto the pyridine ring is a key step in the synthesis of compounds like 4-Chloro-5-cyanopyridine-2-carboxylic acid. The regioselectivity of chlorination is highly dependent on the reaction conditions and the electronic nature of the pyridine ring.

Direct chlorination of pyridine and its derivatives can be achieved, though it often requires high temperatures and can lead to a mixture of products. google.com For instance, a two-stage reaction process has been developed for the selective chlorination of pyridine, lower alkyl pyridines, or 3-cyanopyridine (B1664610). This process involves passing the pyridine compound, chlorine, and an inert gas through a first reaction zone with a controlled hot spot temperature of about 350°C to 500°C, followed by a second reaction zone at a lower temperature, typically below 340°C. google.com

More recently, palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective functionalization of (hetero)benzoic acids. acs.org This method allows for the direct installation of halogens at specific positions, guided by the carboxylic acid group. For example, various C-2 substituted isonicotinic acids can be smoothly iodinated in moderate to good yields. acs.org The use of specific ligands, such as pyridine-pyridone based ligands, can enhance the reactivity and selectivity of these transformations, even for challenging pyridine substrates. acs.org

Hydrolysis of Corresponding Esters and Nitriles to Carboxylic Acids

A common and effective method for preparing pyridine-2-carboxylic acids is the hydrolysis of the corresponding esters or nitriles. This transformation is typically achieved under acidic or basic conditions.

The hydrolysis of cyanopyridines to their corresponding carboxylic acids is a well-established industrial process. google.com For example, 2-cyanopyridine can be hydrolyzed under alkaline conditions, followed by acid neutralization to yield 2-pyridine carboxylic acid. google.com The reaction conditions can be controlled to produce amides, carboxylic acids, or their mixtures as the major products. google.com Kinetic studies on the hydrolysis of cyanopyridines in high-temperature water have shown that these reactions follow first-order kinetics and proceed through a pyridinecarboxamide intermediate. researchgate.net The position of the cyano group on the pyridine ring influences the activation energy of the hydrolysis. researchgate.net

Similarly, pyridine-2-carboxylic acid esters can be hydrolyzed to the corresponding carboxylic acids. This method is often employed when the ester functionality is used as a directing group or is more readily accessible than the nitrile.

Strategies for Cyano Group Introduction onto Pyridine Ring Systems

The introduction of a cyano group onto a pyridine ring is a versatile transformation that opens up numerous avenues for further functionalization. The resulting cyanopyridines are valuable intermediates in the synthesis of a wide range of compounds, including acids, aldehydes, and ketones. thieme-connect.de

Direct Cyanation Methods

Direct cyanation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring. However, several methods have been developed to achieve this transformation.

One of the most useful methods for the formation of cyanopyridines is the cyanation of pyridine N-oxides. chem-soc.sisemanticscholar.org The N-oxide activates the pyridine ring towards nucleophilic attack, facilitating the introduction of the cyano group, typically at the 2-position. chem-soc.sisemanticscholar.orgresearchgate.net This reaction can be carried out using various cyanide sources, such as potassium cyanide or zinc cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. chem-soc.siresearchgate.net A modified Reissert-Henze reaction using trimethylsilanecarbonitrile also provides a regioselective route to cyanopyridines from pyridine 1-oxides. acs.org

Another approach involves the reaction of pyridines with nitric acid and trifluoroacetic anhydride, followed by treatment with aqueous potassium cyanide, to yield 2-cyano derivatives. thieme-connect.deresearchgate.net Palladium-catalyzed cyanation of aryl halides, including halopyridines, has also become a prominent method, utilizing various cyanide sources such as K4[Fe(CN)6] and N-cyano-N-phenyl-p-toluenesulfonamide. rsc.org

| Cyanation Method | Reagents | Key Features |

| Cyanation of Pyridine N-oxides | KCN or Zn(CN)2, Acylating agent | High regioselectivity for the 2-position. chem-soc.si |

| Modified Reissert-Henze | Trimethylsilanecarbonitrile | Regioselective cyanation. acs.org |

| Nitric Acid/TFAA Method | HNO3, TFAA, KCN | Direct cyanation of pyridines. thieme-connect.deresearchgate.net |

| Palladium-Catalyzed Cyanation | Pd catalyst, Cyanide source | Applicable to halopyridines. rsc.org |

Conversion from Other Nitrogen-Containing Functional Groups

The cyano group can also be introduced by converting other nitrogen-containing functional groups. The Sandmeyer reaction, a well-known method for converting primary aromatic amines to various functional groups, can be applied to aminopyridines to introduce a cyano group. This involves diazotization of the amino group followed by reaction with a cyanide salt, typically copper(I) cyanide.

Another strategy is the dehydration of pyridine carboxamides. This reaction is often carried out using dehydrating agents such as phosphorus pentoxide or trifluoroacetic anhydride.

Sequential Functionalization and Multicomponent Reactions for Pyridine Ring Assembly

The synthesis of highly substituted pyridines like this compound can be achieved through a stepwise, sequential functionalization of a simpler pyridine precursor. This approach allows for precise control over the introduction of each substituent.

Alternatively, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyridine ring with multiple substituents in a single step. researchgate.net These reactions typically involve the condensation of simple, readily available starting materials. acsgcipr.org For example, the Hantzsch pyridine synthesis and its variations are classic MCRs for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. acsgcipr.org

More contemporary MCRs have been developed for the synthesis of functionalized pyridines, including those bearing cyano groups. researchgate.netnih.gov For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone derivative, and ammonium acetate can yield highly substituted pyridines. nih.govacs.org These reactions can often be performed under environmentally friendly conditions, such as using microwave irradiation or green catalysts. researchgate.netacs.org

The synthesis of 2-amino-3-cyanopyridine derivatives has been achieved through a one-pot multicomponent reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium acetate. mdpi.comresearchgate.net This highlights the power of MCRs in rapidly assembling complex heterocyclic scaffolds.

| Reaction Type | Description | Key Advantages |

| Sequential Functionalization | Stepwise introduction of functional groups onto a pyridine core. | Precise control over substitution pattern. |

| Multicomponent Reactions (MCRs) | One-pot synthesis of the pyridine ring from multiple starting materials. | High efficiency, atom economy, and rapid access to complex structures. researchgate.netacsgcipr.org |

Optimization of Reaction Conditions for Yield and Selectivity

The choice of catalyst and the reaction temperature are pivotal in directing the course of the synthesis and maximizing the desired product's formation. For analogous pyridine carboxylic acids, the synthesis often involves the oxidation of a methyl group or the hydrolysis of a nitrile group.

In the synthesis of the related compound 4-Chloropyridine-2-carboxylic acid, one method employs the oxidation of 4-chloro-2-methylpyridine. guidechem.com The selection of the oxidizing agent is critical. Two common choices are potassium dichromate (K₂Cr₂O₇) in sulfuric acid and potassium permanganate (KMnO₄). guidechem.com The reaction temperature for the KMnO₄ oxidation is carefully controlled in the range of 80-82°C. guidechem.com Maintaining this temperature is crucial; lower temperatures may lead to an incomplete reaction, while higher temperatures could result in undesired side reactions and decomposition of the product, thereby reducing the yield and purity. The progress of the reaction is monitored by the color change of the reaction mixture, indicating the consumption of the permanganate. guidechem.com

For the hydrolysis of a cyano group to a carboxylic acid, a key step in producing the target molecule from a cyanopyridine precursor, strong acids or bases are typically employed. The hydrolysis of 2-cyanopyridine to 2-pyridine carboxylic acid can be achieved using a 30% sodium hydroxide solution under reflux conditions, which implies a reaction temperature near the boiling point of the aqueous solution. google.com The duration of the reflux, typically between 4 to 12 hours, is optimized to ensure complete conversion. google.com Alternatively, strong acids such as sulfuric acid followed by hydrochloric acid can be used to hydrolyze the nitrile group directly to the carboxylic acid. google.com

The influence of catalyst and temperature on yield is significant. For instance, in the synthesis of 2-amino-3-cyanopyridine derivatives, optimization of the catalyst amount and reaction temperature (80°C) was shown to achieve high yields of up to 96%. researchgate.net

Below is a data table summarizing the influence of different catalysts and temperatures on the synthesis of analogous pyridine carboxylic acids.

| Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 4-chloro-2-methylpyridine | K₂Cr₂O₇ / H₂SO₄ | Reflux | Not specified | 4-Chloropyridine-2-carboxylic acid | Not specified |

| 4-chloro-2-methylpyridine | KMnO₄ | 80-82 | 30 min after final addition | 4-Chloropyridine-2-carboxylic acid | Not specified |

| 2-cyanopyridine | 30% NaOH | Reflux | 4 hours | 2-pyridine carboxylic acid | 89.6 |

The isolation and purification of the final product are critical steps to obtain this compound in high purity. The purification strategy is dictated by the physical and chemical properties of the product and the impurities present.

Following the oxidation of 4-chloro-2-methylpyridine with KMnO₄, the initial purification step involves the hot filtration of the reaction mixture to remove manganese dioxide (MnO₂). guidechem.com The filtrate is then cooled, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the carboxylic acid. guidechem.com The crude product can be further purified by recrystallization from a suitable solvent, such as anhydrous ethanol. guidechem.com In the case of hydrolysis of 2-cyanopyridine, after the reaction is complete, the reaction mixture is cooled, and the pH is adjusted to 2.5 with hydrochloric acid. google.com The water is then removed by distillation, and the product is extracted with anhydrous alcohol, followed by crystallization upon cooling. google.com

For industrial-scale production, scalability is a major consideration. The chosen synthetic route must be efficient, cost-effective, and safe to operate on a large scale. Processes for preparing related 5-chloro-pyridine-2-carboxylic acids have been designed with scalability in mind. google.com These processes often favor the use of less hazardous reagents and solvents. The selection of solvents with specific dielectric constants (in the range of 1.5 to 15), such as dioxane, methyltetrahydrofuran, or toluene, can be important for achieving high selectivity in reactions like thiolation. google.com

The following table outlines common purification techniques and scalability considerations for analogous pyridine carboxylic acids.

| Synthesis Step | Purification Method | Scalability Considerations |

| Post-Oxidation | Hot filtration, pH adjustment, Recrystallization | Efficient solid-liquid separation equipment, large-volume reactors for pH adjustment and crystallization. |

| Post-Hydrolysis | pH adjustment, Distillation, Extraction, Crystallization | Use of cost-effective and recyclable extraction solvents, efficient distillation columns. |

| General | Reverse-phase chromatography | High cost and solvent consumption, may be reserved for high-value products or removal of persistent impurities. |

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Cyanopyridine 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters and amides, as well as decarboxylation.

The conversion of the carboxylic acid group in 4-Chloro-5-cyanopyridine-2-carboxylic acid to an ester is a common and crucial transformation. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.comgeorganics.sk The reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comgeorganics.sk Common acid catalysts for this process include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com

Conversely, the ester can be converted back to the carboxylic acid through hydrolysis. This reverse reaction can be catalyzed by either acid or base. youtube.com

Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification, driven by the presence of excess water. masterorganicchemistry.com

Base-catalyzed hydrolysis , also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. youtube.com This process is irreversible as the resulting carboxylate anion is deprotonated and resonance-stabilized.

Table 1: Common Conditions for Esterification and Hydrolysis

| Transformation | Reagents | Catalyst | Conditions | Product |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) | Heat, often with water removal | Corresponding Ester |

| Hydrolysis (Acidic) | Water | Strong Acid (e.g., HCl, H₂SO₄) | Heat | Carboxylic Acid |

| Hydrolysis (Basic) | Water | Strong Base (e.g., NaOH, KOH) | Heat | Carboxylate Salt |

The formation of an amide bond from the carboxylic acid moiety is a fundamental reaction, often accomplished using peptide coupling reagents to activate the carboxylic acid. bachem.comluxembourg-bio.com This activation is necessary because the direct reaction of a carboxylic acid and an amine to form an amide requires very high temperatures. luxembourg-bio.com The process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. bachem.comluxembourg-bio.com

A wide variety of coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions and racemization, particularly in peptide synthesis. bachem.comuni-kiel.de These reagents can be broadly categorized into several classes, including carbodiimides, phosphonium salts, and uronium/aminium salts. luxembourg-bio.comresearchgate.net

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. bachem.comresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To reduce side reactions and the risk of racemization, additives such as 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently employed. luxembourg-bio.comsci-hub.st

Onium Salts : Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are highly effective. bachem.comresearchgate.net These reagents react with the carboxylic acid to form activated esters in situ, which readily react with amines to yield the desired amide. luxembourg-bio.comresearchgate.net The presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required for these couplings. bachem.com

Table 2: Selected Peptide Coupling Reagents for Amide Formation

| Reagent Class | Example Reagent | Common Additive | Base | Key Features |

| Carbodiimides | EDC, DCC | HOBt, HOAt | Not always required | Widely used, EDC by-products are water-soluble. bachem.com |

| Phosphonium Salts | PyBOP | None | DIPEA, NMM | Non-toxic alternative to BOP, effective for solid-phase synthesis. bachem.com |

| Uronium/Aminium Salts | HATU, HBTU | HOAt (inherent in HATU) | DIPEA, NMM | High coupling rates, low racemization. bachem.comresearchgate.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids like this compound typically requires harsh conditions or the use of metal catalysts. nih.gov The stability of the resulting carbanion intermediate is a key factor in the feasibility of the reaction. nih.gov

Various catalytic systems have been developed to facilitate this transformation under milder conditions. Copper-based catalysts, in particular, have proven effective for the protodecarboxylation of aromatic carboxylic acids. nih.gov For instance, catalysts generated in situ from copper(I) oxide and ligands like 1,10-phenanthroline can promote smooth decarboxylation. organic-chemistry.org The reaction mechanism often involves the formation of a copper carboxylate intermediate, followed by the expulsion of CO₂. Other metals such as Palladium (Pd), Silver (Ag), and Nickel (Ni) have also been utilized in catalytic decarboxylation processes. nih.gov

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids or be reduced to a primary amine.

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds in two stages: the nitrile is first converted to an amide, which can then be further hydrolyzed to a carboxylic acid. libretexts.orglumenlearning.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. chemistrysteps.comlumenlearning.com A nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide. chemistrysteps.com With continued heating in the aqueous acid, the amide is subsequently hydrolyzed to the corresponding carboxylic acid and an ammonium ion. libretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH solution), the hydroxide ion acts as a nucleophile and attacks the electrophilic carbon of the nitrile group. chemistrysteps.comlibretexts.org The resulting intermediate is protonated by water to form the imidic acid, which tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. libretexts.org Acidification of the reaction mixture is then required to protonate the carboxylate and obtain the final carboxylic acid.

The hydrolysis of cyanopyridines is a well-established method for producing the corresponding pyridinecarboxamides and pyridinecarboxylic acids. google.com

The cyano group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org This process occurs twice. The first hydride addition forms an imine anion intermediate. libretexts.org A second hydride addition then leads to a dianion intermediate, which upon aqueous workup is protonated to yield the primary amine. libretexts.orglibretexts.org

Other methods for nitrile reduction include catalytic hydrogenation using catalysts like Raney nickel or platinum, often under high pressure. Electrochemical reduction methods have also been developed for cyanopyridines, providing an alternative pathway to the corresponding aminomethylpyridines. google.com

Cyclization Reactions Involving the Nitrile Functionality

The nitrile group in this compound is a valuable functional handle for the construction of fused heterocyclic systems. While specific examples of cyclization reactions for this exact molecule are not extensively documented, the reactivity of cyanopyridines is well-established and can be extrapolated. The electron-withdrawing nature of the adjacent chloro and carboxylic acid groups, as well as the pyridine (B92270) nitrogen, activates the nitrile group towards nucleophilic attack.

One common transformation is the conversion of the nitrile to an amidine or thioamide, which can then undergo intramolecular cyclization. For instance, reaction with hydrogen sulfide would yield the corresponding thioamide, a versatile intermediate for the synthesis of thieno[2,3-b]pyridines. Similarly, treatment with amines can lead to the formation of amidines, which can be precursors to fused pyrimidine (B1678525) or imidazole rings.

Another important cyclization pathway involves the reaction of the nitrile group with binucleophiles. For example, reaction with hydrazine or its derivatives can lead to the formation of fused pyrazolo[3,4-b]pyridine systems. The reaction with hydroxylamine can similarly yield isoxazolo[5,4-b]pyridine derivatives. The precise conditions and the nature of the binucleophile would determine the structure of the resulting fused ring system.

Reactivity of the Halogen Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to displacement by various nucleophiles and participates in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring, being an electron-deficient aromatic system, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. In this compound, the combined electron-withdrawing effects of the cyano group, the carboxylic acid group, and the ring nitrogen make the chlorine atom at the 4-position a good leaving group for SNAr.

A wide range of nucleophiles can be employed to displace the chloride. These reactions are typically facilitated by the presence of a base and are influenced by the nature of the solvent. The SNAr mechanism involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex libretexts.org. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring libretexts.org. The stability of the Meisenheimer complex is enhanced by the presence of electron-withdrawing groups, which delocalize the negative charge libretexts.org.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halopyridines

| Nucleophile | Reagent | Product Type | Reference |

| Amines | R-NH2 | 4-Aminopyridine derivative | youtube.com |

| Alkoxides | R-ONa | 4-Alkoxypyridine derivative | nih.gov |

| Thiolates | R-SNa | 4-Thioetherpyridine derivative | nih.gov |

| Cyanide | KCN | 4,5-Dicyanopyridine derivative | nih.gov |

This table presents generalized examples of SNAr reactions on halopyridines; specific conditions for this compound may vary.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro substituent also serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of this compound.

Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of the chloropyridine with a boronic acid or ester. This reaction is a powerful tool for the formation of C-C bonds and would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position.

Sonogashira Coupling: This reaction, also typically catalyzed by palladium and a copper co-catalyst, couples the chloropyridine with a terminal alkyne. This provides a direct route to 4-alkynylpyridine derivatives, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chloropyridine with primary or secondary amines. This method offers a complementary approach to direct SNAr for the synthesis of 4-aminopyridine derivatives, often under milder conditions.

The carboxylic acid group within the molecule can potentially influence these cross-coupling reactions. While some transformations may tolerate the free carboxylic acid, in other cases, protection of this group as an ester may be necessary to avoid side reactions or catalyst deactivation.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Product Type |

| Suzuki Coupling | Pd(0) or Pd(II) with a ligand | Boronic acid/ester | C-C | 4-Aryl/Alkylpyridine |

| Sonogashira Coupling | Pd(0)/Cu(I) | Terminal alkyne | C-C (sp) | 4-Alkynylpyridine |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) with a ligand | Amine | C-N | 4-Aminopyridine |

Pyridine Ring Reactivity and Dearomatization Pathways

The pyridine ring in this compound is inherently electron-deficient, which influences its reactivity. While electrophilic aromatic substitution is generally difficult on such a deactivated ring, nucleophilic attack and dearomatization pathways are more feasible.

The dearomatization of pyridines typically requires activation of the ring, for example, by N-alkylation or N-oxidation, to further lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and make it more susceptible to nucleophilic attack. Following N-activation, the addition of nucleophiles such as Grignard reagents, organolithiums, or hydrides can lead to the formation of dihydropyridine intermediates. The regioselectivity of this attack is influenced by the substituents on the ring.

In the case of this compound, the presence of multiple electron-withdrawing groups would make the corresponding N-alkylated or N-acylated pyridinium salt highly electrophilic. Nucleophilic addition to such an activated species could potentially lead to dearomatized products. The subsequent fate of these dihydropyridine intermediates would depend on the reaction conditions and the nature of the nucleophile, potentially leading to rearomatization via elimination or further functionalization.

While specific dearomatization pathways for this compound have not been detailed in the literature, the general principles of pyridine dearomatization suggest that such transformations are plausible under appropriate activating conditions.

Derivatization Strategies for Advanced Chemical Entities Based on the 4 Chloro 5 Cyanopyridine 2 Carboxylic Acid Scaffold

Diversification at the Carboxylic Acid Group for Amides and Esters

The carboxylic acid at the 2-position of the pyridine (B92270) ring is a primary site for diversification, readily undergoing conversion to amides and esters. These transformations are fundamental in altering the physicochemical properties of the parent molecule, such as solubility, polarity, and hydrogen bonding capacity.

Amide Bond Formation: The synthesis of amides from 4-chloro-5-cyanopyridine-2-carboxylic acid is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride intermediate. For instance, the reaction of a pyridine-2-carboxylic acid derivative with thionyl chloride can yield the corresponding pyridine-2-carbonyl chloride, which readily reacts with various amines to afford the desired amides. google.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under milder conditions, which is crucial for substrates bearing sensitive functional groups.

Esterification: Ester derivatives of this compound can be prepared through several methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid), is a classical approach. The reaction of the corresponding acyl chloride with an alcohol in the presence of a base also provides an effective route to the desired esters. google.com

| Reagent/Method | Product | Notes |

| Thionyl Chloride (SOCl₂) followed by Amine | Amide | Forms reactive acyl chloride intermediate. |

| EDC/HOBt and Amine | Amide | Mild conditions, suitable for sensitive substrates. |

| Alcohol and Acid Catalyst (H₂SO₄) | Ester | Fischer-Speier esterification. |

| Thionyl Chloride (SOCl₂) followed by Alcohol | Ester | Via acyl chloride intermediate. |

Structural Modifications via the Cyano Group

The cyano group at the 5-position is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the structural diversity of the scaffold.

The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. This transformation offers a route to di-acid or amide-acid derivatives. Furthermore, the cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic nitrogen center, which can be further functionalized.

Exploiting Halogen Reactivity for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a key site for the introduction of carbon and heteroatom substituents.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. By reacting the this compound scaffold with various boronic acids or their esters in the presence of a palladium catalyst and a base, a wide array of aryl, heteroaryl, or vinyl groups can be introduced at the 4-position.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination, another palladium-catalyzed cross-coupling reaction, enables the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position, leading to the synthesis of various 4-amino-5-cyanopyridine-2-carboxylic acid derivatives. Similarly, analogous palladium-catalyzed couplings can be employed to form carbon-oxygen and carbon-sulfur bonds, yielding ether and thioether derivatives, respectively.

| Reaction | Reagents | Product |

| Suzuki-Miyaura Coupling | Boronic Acid, Pd Catalyst, Base | 4-Aryl/Vinyl-5-cyanopyridine-2-carboxylic acid |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Base | 4-Amino-5-cyanopyridine-2-carboxylic acid |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, RS⁻) | 4-Alkoxy/Thioalkoxy-5-cyanopyridine-2-carboxylic acid |

Synthesis of Fused Heterocyclic Systems Utilizing the Pyridine Precursor

The strategic placement of reactive functional groups on the this compound scaffold allows for its use as a precursor in the synthesis of fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

For instance, derivatization of the chloro and cyano groups can introduce functionalities that are amenable to intramolecular cyclization reactions. The synthesis of pyrido[2,3-d]pyrimidines, for example, can be achieved from appropriately substituted cyanopyridines. nih.gov By first converting the 4-chloro group to an amino or substituted amino group and then manipulating the cyano and carboxylic acid functionalities, intramolecular condensation reactions can be triggered to form the fused pyrimidine (B1678525) ring. The specific reaction pathways and resulting fused systems are highly dependent on the nature of the substituents and the reaction conditions employed.

Characterization Data for this compound Remains Elusive in Scientific Literature

The inquiry sought to build a detailed article based on established analytical methodologies for the complete characterization of this specific chemical compound. The intended structure of the article was to include in-depth discussions on various spectroscopic techniques, complete with data tables and research findings. However, the foundational experimental data necessary to populate these sections for this compound is absent from the public domain.

While information exists for structurally related compounds, such as isomers like 6-chloro-5-cyanopyridine-2-carboxylic acid and other substituted pyridine derivatives, the strict adherence to the subject compound as per the instructions prevents the inclusion of this analogous data. The scientific community relies on published, peer-reviewed data to ensure accuracy and verifiability, and in this case, such resources for the target molecule have not been identified.

Consequently, a detailed and scientifically accurate article focusing solely on the spectroscopic and analytical characterization of this compound, as outlined in the initial request, cannot be generated at this time due to the lack of specific, verifiable experimental data.

Spectroscopic and Analytical Characterization Methodologies for 4 Chloro 5 Cyanopyridine 2 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Isolation of 4-Chloro-5-cyanopyridine-2-carboxylic acid

Chromatographic techniques are fundamental in the pharmaceutical and chemical industries for the separation, identification, and purification of compounds. For a substituted heterocyclic compound like this compound, these methods are crucial for assessing purity, identifying impurities, and for preparative isolation. The selection of a specific technique is contingent on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its high resolution and sensitivity make it ideal for determining the purity of the compound and quantifying impurities, even at trace levels.

Research Findings:

The analysis of pyridine (B92270) carboxylic acids and their derivatives is well-established using HPLC. Due to the polar and ionizable nature of these compounds, which contain both a basic pyridine nitrogen and an acidic carboxylic group, mixed-mode and reversed-phase chromatography are commonly employed. sielc.comhelixchrom.com

For structurally similar compounds such as 2-Chloropyridine-3-carboxylic acid, reversed-phase HPLC on a C18 column is effective. lgcstandards.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous buffer, often acidified with phosphoric or formic acid to suppress the ionization of the carboxylic acid group, thereby ensuring good peak shape and reproducible retention. helixchrom.comlgcstandards.com The presence of the pyridine ring provides a chromophore that allows for sensitive detection using a UV detector. helixchrom.com While specific methods for this compound are not extensively published, established methods for analogous compounds provide a strong basis for method development.

Below is a table summarizing a typical HPLC method suitable for the analysis of this compound, based on methodologies for related compounds. lgcstandards.com

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Specification | Purpose/Observation |

|---|---|---|

| Column | ReproSil 100 C18 (250x4.6 mm, 5 µm) | The C18 stationary phase provides a non-polar medium for the separation of moderately polar compounds based on hydrophobic interactions. |

| Mobile Phase | Acetonitrile:Water with 0.5% H₃PO₄ (80:20 v/v) | Acetonitrile acts as the organic modifier. The acidic aqueous phase suppresses the ionization of the carboxyl group, leading to better retention and peak symmetry. lgcstandards.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. lgcstandards.com |

| Detection | Diode-Array Detector (DAD) or UV Detector | The aromatic pyridine ring allows for strong UV absorbance, enabling sensitive detection. A wavelength of ~270-275 nm is often suitable for pyridine derivatives. helixchrom.com |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. lgcstandards.com |

| Column Temperature | 40°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape. nih.gov |

This HPLC method is primarily used for purity assessment by separating the main compound from any starting materials, by-products, or degradation products. By integrating the peak areas in the resulting chromatogram, the purity can be calculated. For isolation purposes, the method can be scaled up to preparative HPLC, using a larger column and higher flow rates to purify larger quantities of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of polar, low-volatility compounds like carboxylic acids by GC is often challenging. colostate.edu

Research Findings:

The high polarity and low volatility of this compound, stemming from the carboxylic acid group, necessitate a derivatization step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. colostate.edu This process involves chemically modifying the carboxylic acid functional group.

Common derivatization strategies for carboxylic acids include:

Esterification: This is the most popular alkylation method, where the carboxylic acid is converted into an ester (e.g., a methyl or ethyl ester). gcms.cz This can be achieved using reagents such as diazomethane, or an alcohol (like methanol (B129727) or butanol) in the presence of an acid catalyst like boron trifluoride (BF₃). gcms.cz Another approach involves using ethyl chloroformate in the presence of pyridine and ethanol. uniroma1.it

Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. colostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting silylated derivative is significantly more volatile and less polar.

Once derivatized, the compound can be analyzed by GC-MS. The mass spectrometer provides crucial structural information based on the fragmentation pattern of the derivatized molecule. For this compound methyl ester, the fragmentation would be expected to follow predictable pathways for aromatic and heterocyclic compounds.

Table 2: Representative GC-MS Parameters for Analysis (Post-Derivatization)

| Parameter | Specification | Purpose/Observation |

|---|---|---|

| Derivatization Agent | BF₃-Methanol or BSTFA | To convert the carboxylic acid into a volatile methyl ester or TMS ester, respectively, making it suitable for GC analysis. colostate.edugcms.cz |

| GC Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar capillary column is generally used for the separation of a wide range of derivatized organic compounds. |

| Carrier Gas | Helium | An inert carrier gas used to transport the analyte through the column. |

| Temperature Program | Initial: 70°C, Ramp: 10°C/min to 280°C, Hold: 5 min | A temperature gradient is used to elute compounds with different boiling points, ensuring good separation and peak shape. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

The mass spectrum obtained from GC-MS analysis provides a molecular fingerprint. The molecular ion peak (M⁺) of the derivative confirms its molecular weight. The fragmentation pattern gives structural insights.

Table 3: Predicted Mass Spectral Fragmentation for the Methyl Ester Derivative of this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular ion of the methyl ester | 196/198 |

| [M-OCH₃]⁺ | Loss of the methoxy (B1213986) group from the ester | 165/167 |

| [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group | 137/139 |

| [M-Cl]⁺ | Loss of a chlorine atom | 161 |

| [M-COOCH₃-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring | 110/112 |

This GC-MS approach is highly valuable for confirming the identity of the compound (post-derivatization) and for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.

Applications of 4 Chloro 5 Cyanopyridine 2 Carboxylic Acid As a Versatile Research Scaffold

Intermediate in Medicinal Chemistry Research and Drug Discovery

The unique electronic and structural properties of 4-Chloro-5-cyanopyridine-2-carboxylic acid make it an attractive starting point for the synthesis of novel therapeutic agents. The chlorine atom provides a reactive site for nucleophilic substitution, the cyano group can be transformed into other functional groups, and the carboxylic acid allows for amide bond formation, enabling the assembly of diverse molecular architectures.

Precursor for Investigational Antimycobacterial Agents

The global health challenge posed by tuberculosis, caused by Mycobacterium tuberculosis, necessitates the development of new and more effective drugs, especially with the rise of multidrug-resistant strains. Research has focused on pyridine-based compounds as a promising avenue for novel treatments. nih.gov One successful strategy involves creating "mutual" bioactive amides, where a known antimycobacterial agent like isoniazid (B1672263) (a pyridine (B92270) derivative) is linked to other antimicrobial compounds via linkers such as oxocarboxylic acids. nih.gov This approach aims to create dual-action molecules that can enhance efficacy and potentially overcome resistance mechanisms. nih.gov

Studies on related chloro-substituted heterocyclic carboxamides, such as 5-chloro-N-phenylpyrazine-2-carboxamides, have demonstrated significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial species like M. kansasii. nih.gov These findings underscore the potential of chloro- and carboxyl-functionalized heterocyclic scaffolds, including this compound, to serve as precursors for a new generation of antimycobacterial agents. nih.govnih.gov

Scaffold for Novel Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of modern drug discovery. The cyanopyridine scaffold is a well-established core structure for potent kinase inhibitors. nih.govnih.gov For instance, Neratinib, an approved drug for HER-2 positive breast cancer, incorporates a cyanopyridine moiety. nih.gov

Research into cyanopyridine-based molecules has yielded potent inhibitors of Pim-1 kinase, a target implicated in various cancers. nih.gov In one study, a series of cyanopyridine derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, with some compounds showing greater potency than the standard chemotherapy drug 5-fluorouracil (B62378) (5-FU). nih.gov Specifically, compounds derived from a cyanopyridine core showed potent inhibition of Pim-1 kinase, with IC50 values in the sub-micromolar range, outperforming the reference inhibitor quercetagetin. nih.gov

The table below summarizes the inhibitory activity of key cyanopyridine derivatives from the study. nih.gov

| Compound | Target Cell Line/Enzyme | IC50 Value (μM) | Reference Drug | Reference IC50 (μM) |

| 4c | HepG-2 (Liver Cancer) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |

| 4c | HCT-116 (Colon Cancer) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |

| 4d | HepG-2 (Liver Cancer) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |

| 4b | Pim-1 Kinase | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |

| 4c | Pim-1 Kinase | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |

| 4d | Pim-1 Kinase | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the cyanopyridine scaffold is a highly effective framework for designing potent and selective kinase inhibitors, making this compound a valuable intermediate for this area of research. nih.gov

Ligand Synthesis for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters coordinated to organic molecules, known as ligands, to form one-, two-, or three-dimensional structures. nih.gov These materials have applications in gas storage, catalysis, and drug delivery. enpress-publisher.com Pyridine carboxylic acids are widely used as organic ligands in the synthesis of MOFs due to their ability to form stable, predictable coordination bonds with metal centers. nih.govsemanticscholar.org

Research has shown that pyridine-dicarboxylic acids can self-assemble with various metal ions, such as Zn(II) and Nd(III), under hydrothermal conditions to create novel coordination polymers with diverse structural architectures, including 2D grids and 3D microporous frameworks. nih.gov The specific geometry and functional groups on the pyridine ring dictate the final structure and properties of the MOF. semanticscholar.org The presence of chloro, cyano, and carboxylic acid groups on this compound provides multiple coordination sites, making it a promising, though less explored, candidate for designing novel MOFs with tailored properties. semanticscholar.orgmdpi.com

Intermediacy in Agrochemical Research

The structural motifs present in this compound are also highly relevant in the field of agrochemicals. The chlorinated pyridine core is a common feature in many commercially successful herbicides and pesticides. chemimpex.comvt.edu

Development of Herbicidal and Pesticidal Compounds

Pyridine carboxylic acid compounds are a well-known class of synthetic herbicides that function by mimicking natural plant growth hormones called auxins, leading to abnormal growth and eventual death of targeted broadleaf weeds. vt.edu Several potent herbicides are based on this chemical scaffold, including:

Picloram : 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. vt.edu

Clopyralid : 3,6-dichloropicolinic acid (3,6-dichloro-pyridine-2-carboxylic acid). vt.edu

Aminopyralid : 4-amino-3,6-dichloro-2-pyridine carboxylic acid. vt.edu

The structural similarity of these commercial products to this compound highlights its potential as an intermediate in the synthesis of new herbicidal agents. Patents describe synergistic herbicidal compositions containing 4-amino-3-chloro-pyridine-2-carboxylic acid derivatives, further cementing the importance of this scaffold in developing next-generation crop protection solutions. google.com Furthermore, these pyridine carboxylic acids have been combined with insecticides like chlorpyrifos (B1668852) and cypermethrin (B145020) to create dual-action formulations that control both weeds and insect pests. google.com

Building Block in Materials Science and Polymer Chemistry

Beyond medicine and agriculture, the principles of molecular self-assembly and the predictable interactions of functional groups make this compound a useful building block in materials science. cymitquimica.com The field of crystal engineering, in particular, leverages the non-covalent interactions between molecules to construct new materials with desired physical and chemical properties. mdpi.com

Multifunctional aromatic carboxylic acids are considered versatile building blocks for the design of coordination polymers. mdpi.com The combination of a hydrogen-bond-accepting cyano group, a hydrogen-bond-donating/accepting carboxylic acid, and a reactive chlorine site on a rigid pyridine ring makes this compound a candidate for constructing complex supramolecular architectures and novel polymers. semanticscholar.orgmdpi.com

Structure Activity Relationship Sar Studies and Positional Isomerism in Pyridine Systems

Electronic Effects of Substituent Placement (Chloro, Cyano, Carboxyl)

The electronic nature of a substituted pyridine (B92270) is a composite of the inductive and resonance effects of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of electron-withdrawing groups further modulates the electron density distribution.

Chloro Group (Cl): The chloro group is an electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). It can also participate in resonance by donating a lone pair of electrons to the ring (+R), but for halogens, the inductive effect typically dominates. The position of the chloro group significantly impacts its electronic influence.

Cyano Group (CN): The cyano group is a potent electron-withdrawing group through both a strong inductive effect (-I) and a significant resonance effect (-R). It strongly delocalizes electron density from the ring into the C≡N triple bond.

Carboxyl Group (COOH): The carboxyl group is also electron-withdrawing, primarily through its inductive effect (-I). Depending on its orientation, it can also exhibit a resonance effect (-R). As a weak acid, it can be deprotonated to the carboxylate form (COO-), which then acts as an electron-donating group through resonance.

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Chloro (Cl) | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Primarily electron-withdrawing |

| Cyano (CN) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly electron-withdrawing |

| Carboxyl (COOH) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Electron-withdrawing |

Influence of Functional Groups on Molecular Interactions and Recognition

The functional groups present in 4-Chloro-5-cyanopyridine-2-carboxylic acid and its isomers govern the types of non-covalent interactions they can form, which is crucial for their role in crystal engineering and molecular recognition.

Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). Carboxylic acids can form strong intermolecular hydrogen bonds, often leading to the formation of dimers in the solid state. youtube.comjaptronline.com The pyridine nitrogen atom, with its lone pair of electrons, is also a strong hydrogen bond acceptor. The presence of both a carboxylic acid and a pyridine nitrogen within the same molecule allows for the formation of robust intermolecular hydrogen-bonded networks. researchgate.net

Dipole-Dipole and Halogen Bonding: The chloro and cyano groups introduce significant polarity to the molecule, leading to dipole-dipole interactions that influence crystal packing. The chloro substituent can also participate in halogen bonding, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic species.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions, which are a significant driving force in the assembly of aromatic molecules in the solid state. The electron-deficient nature of the substituted pyridine ring in these compounds can favor interactions with electron-rich aromatic systems. The presence of multiple polar substituents can, however, influence the geometry of these stacking interactions.

The combination of these functional groups allows for a rich variety of supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. For instance, the interaction between a carboxylic acid and a pyridine nitrogen is a well-established and robust synthon in crystal engineering. d-nb.info

Comparative Analysis with Positional Isomers

The specific placement of the chloro, cyano, and carboxyl groups in the positional isomers of this compound leads to distinct differences in their electronic properties, molecular electrostatic potentials (MEP), and dipole moments.

| Compound | Key Structural Features | Expected Electronic Characteristics |

| This compound | Chloro at C4, Cyano at C5, Carboxyl at C2 | Strong overall electron withdrawal. The carboxyl group is ortho to the ring nitrogen. |

| 5-chloro-3-cyanopyridine-2-carboxylic acid | Chloro at C5, Cyano at C3, Carboxyl at C2 | Significant electron withdrawal. The cyano group is meta to the carboxyl group and para to the nitrogen. |

| 3-chloro-5-cyanopyridine-2-carboxylic acid | Chloro at C3, Cyano at C5, Carboxyl at C2 | Strong electron withdrawal. Both chloro and cyano are meta to the carboxyl group. |

| 5-chloro-4-cyanopyridine-2-carboxylic acid | Chloro at C5, Cyano at C4, Carboxyl at C2 | Pronounced electron withdrawal. The cyano group is para to the carboxyl group. |

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution in a molecule and is a good predictor of sites for electrophilic and nucleophilic attack. nih.gov For these isomers, the regions of most negative potential (red) would be expected around the pyridine nitrogen and the carbonyl oxygen of the carboxylic acid, indicating their susceptibility to electrophilic attack or hydrogen bond donation. The regions of most positive potential (blue) would be associated with the acidic proton of the carboxyl group and potentially the carbon atoms of the ring due to the strong electron-withdrawing effects of the substituents. The precise location and intensity of these regions will differ among the isomers, influencing their interaction profiles.

Impact of Substituent Patterns on Chemical Reactivity and Synthetic Accessibility

The pattern of substitution on the pyridine ring has a profound impact on the reactivity of the molecule, particularly the acidity of the carboxylic acid and the susceptibility of the ring to nucleophilic substitution.

Chemical Reactivity:

Acidity of the Carboxylic Acid: The acidity of the 2-carboxylic acid group is enhanced by the presence of electron-withdrawing substituents on the pyridine ring. The chloro and cyano groups stabilize the conjugate base (carboxylate anion) through their inductive and resonance effects, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. The magnitude of this effect will depend on the position of the substituents relative to the carboxyl group. Generally, substituents at the ortho (position 3) and para (position 5) positions to the carboxyl group will have a more pronounced effect on acidity due to a combination of inductive and resonance effects.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring in these compounds makes them susceptible to nucleophilic aromatic substitution (SNAr). The chloro group can act as a leaving group in such reactions. The positions activated towards nucleophilic attack are typically the ortho and para positions relative to the ring nitrogen (C2, C4, C6). The presence of other electron-withdrawing groups, like the cyano group, further activates the ring for SNAr. The regioselectivity of such reactions will be dictated by the combined electronic effects of all substituents.

Synthetic Accessibility:

The synthesis of polysubstituted pyridines, such as this compound and its isomers, presents a significant synthetic challenge. The regioselective introduction of multiple substituents onto the pyridine core requires careful planning of the synthetic route.

Common strategies for the synthesis of substituted pyridines include:

Functionalization of pre-formed pyridine rings: This involves electrophilic or nucleophilic substitution reactions on simpler pyridine derivatives. However, the directing effects of existing substituents must be carefully considered, and the inherent low reactivity of the pyridine ring towards electrophilic substitution can be a limitation.

Ring-closing reactions (Hantzsch pyridine synthesis and its variations): These methods construct the pyridine ring from acyclic precursors. This approach can offer better control over the final substitution pattern.

The synthesis of a specific isomer like 3-chloro-5-cyanopyridine-2-carboxylic acid would likely involve a multi-step sequence. cymitquimica.com For instance, one could envision starting from a pre-functionalized pyridine and introducing the remaining substituents sequentially. The order of introduction of the chloro, cyano, and carboxyl groups would be critical to achieve the desired regiochemistry. The hydrolysis of a nitrile group to a carboxylic acid is a common transformation in the synthesis of pyridine carboxylic acids. google.com

The synthetic accessibility of each isomer will depend on the availability of suitable starting materials and the feasibility of achieving the desired regioselectivity in the key substitution or ring-forming steps. The inherent electronic properties of the intermediates in a synthetic sequence will dictate the outcome of subsequent reactions.

Future Research Directions and Unexplored Avenues for 4 Chloro 5 Cyanopyridine 2 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Chloro-5-cyanopyridine-2-carboxylic acid will likely focus on improving efficiency and sustainability, moving away from traditional multi-step, resource-intensive methods. Current synthetic strategies for related pyridine (B92270) derivatives often involve harsh reagents and generate significant waste. beilstein-journals.orgnih.gov Future research should prioritize the development of novel synthetic pathways guided by the principles of green chemistry.

Key areas of exploration include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of simpler pyridine precursors could offer a more atom-economical route. Developing selective catalysts for the direct introduction of cyano and carboxylic acid groups would significantly shorten synthetic sequences.

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to batch processing. This is particularly advantageous for managing potentially exothermic cyanation or chlorination reactions.

One-Pot Syntheses: Designing multi-component reactions where the pyridine core is assembled and functionalized in a single pot would drastically improve efficiency by reducing the need for intermediate purification steps. bohrium.com

Bio-catalysis: The use of enzymes to catalyze specific steps, such as the oxidation of a methyl group to a carboxylic acid or the introduction of a cyano group, could provide highly selective and environmentally benign alternatives to traditional chemical methods.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Functionalization | High atom economy, reduced steps | Development of selective catalysts for pyridine ring functionalization |

| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction conditions in continuous flow reactors |

| One-Pot Syntheses | Increased efficiency, reduced waste | Design of novel multi-component reaction cascades |

| Bio-catalysis | High selectivity, mild conditions, sustainability | Discovery and engineering of enzymes for specific transformations |

Application in Asymmetric Synthesis and Chiral Catalyst Development

The rigid, planar structure of the pyridine ring, combined with its strategically placed functional groups, makes this compound an attractive, yet underexplored, scaffold for the development of new chiral ligands and catalysts. The carboxylic acid and pyridine nitrogen can act as coordination sites for metal centers, while the chloro and cyano groups offer sites for further modification to create a chiral environment.

Future research directions in this area could involve:

Chiral Ligand Synthesis: The carboxylic acid group can be used to append chiral auxiliaries or to form amide bonds with chiral amines. These modified ligands could then be complexed with transition metals (e.g., copper, rhodium, palladium) to create novel catalysts for asymmetric reactions. Research on related quinoline-2-carboxylic acid-copper catalysts has shown the potential of such scaffolds in enantioselective synthesis. nih.gov

Organocatalysis: Derivatives of this compound could be designed to act as chiral Brønsted or Lewis bases. The pyridine nitrogen's basicity can be tuned by modifications at other positions, potentially leading to highly effective and enantioselective organocatalysts for a variety of chemical transformations.

Metal-Organic Frameworks (MOFs): Chiral versions of this molecule could be used as building blocks for chiral MOFs, which have potential applications in enantioselective separations, sensing, and catalysis.

Exploration of Novel Biological Targets through Scaffold Diversification

The pyridine ring is a common motif in many pharmaceuticals, and cyanopyridine derivatives, in particular, have shown promising biological activity. nih.gov For instance, various 3-cyanopyridine (B1664610) compounds have been identified as potent inhibitors of Pim-1 kinase, a target in cancer therapy. nih.gov The scaffold of this compound is ripe for diversification to explore new biological targets and develop novel therapeutic agents.

Unexplored avenues include:

Kinase Inhibitor Scaffolds: Building on the known activity of cyanopyridines against Pim-1, a systematic diversification of the this compound scaffold could be undertaken. nih.gov By modifying the substituents through combinatorial chemistry, libraries of new compounds can be generated and screened against a wide panel of kinases to identify new inhibitors for various cancers and inflammatory diseases.

Metabolic Enzyme Inhibition: Molecules containing the pyridine-2-carboxylic acid moiety have been investigated as inhibitors of monocarboxylate transporters (MCTs) like MCT4, which are important in cancer metabolism. researchgate.net This suggests that derivatives of this compound could be explored as inhibitors of other metabolic enzymes or transporters involved in disease.

Antimicrobial Agents: The development of novel scaffolds is crucial to combat rising antimicrobial resistance. The unique electronic properties conferred by the chloro and cyano groups could be exploited to design compounds that target novel bacterial or fungal pathways. mdpi.com

| Potential Biological Target Class | Rationale / Related Findings | Diversification Strategy |

| Protein Kinases | 3-Cyanopyridines are known Pim-1 kinase inhibitors. nih.gov | Amide coupling at the carboxylic acid; nucleophilic substitution of the chloro group. |

| Metabolic Enzymes/Transporters | Pyridine-2-carboxylic acids can inhibit MCTs. researchgate.net | Bioisosteric replacement of the carboxylic acid; variation of substituents. |

| Bacterial/Fungal Proteins | Need for novel antimicrobial scaffolds. mdpi.com | Generation of a diverse library for high-throughput screening. |

Advanced Computational Chemistry for Predictive Design and Optimization

To accelerate the discovery process, advanced computational chemistry techniques can be employed for the predictive design and optimization of novel derivatives based on the this compound scaffold. These in silico methods can help prioritize synthetic targets and provide insights into their potential biological activity and physicochemical properties.

Future research should integrate:

Molecular Docking and Virtual Screening: Docking simulations can predict the binding modes of virtual libraries of derivatives within the active sites of various biological targets. nih.gov This can be used to screen for potential hits against targets like kinases, proteases, or other enzymes.

Quantum Mechanics (QM) and Molecular Dynamics (MD): QM calculations can provide accurate descriptions of the electronic structure, reactivity, and interaction energies of the molecule. MD simulations can then be used to study the dynamic behavior of the molecule and its complexes with biological targets, providing insights into binding stability and conformational changes.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This early-stage assessment can help filter out candidates with unfavorable profiles, saving time and resources.

Investigation into its Role in Complex Supramolecular Assemblies

The presence of multiple functional groups capable of engaging in non-covalent interactions makes this compound a fascinating candidate for crystal engineering and the construction of supramolecular assemblies. The carboxylic acid can form strong hydrogen bonds, the pyridine nitrogen and cyano group can act as hydrogen bond acceptors, and the chlorine atom can participate in halogen bonding. mdpi.commdpi.com

Unexplored avenues in this domain include:

Co-crystal Formation: Systematic screening of co-formers (e.g., other active pharmaceutical ingredients, GRAS compounds) could lead to the formation of novel co-crystals with modified physicochemical properties, such as solubility, stability, and bioavailability. mdpi.com

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid and pyridine nitrogen are excellent coordination sites for metal ions. This allows for the design and synthesis of novel MOFs with potentially interesting porous structures, catalytic activity, or sensing capabilities.

Liquid Crystals and Gels: Appropriate modification of the scaffold, for example, by adding long alkyl chains, could lead to derivatives that exhibit liquid crystalline or organogel properties. The directional nature of the hydrogen and halogen bonds could play a key role in directing the self-assembly of these materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-5-cyanopyridine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- A common approach involves multi-step heterocyclic synthesis. For example, starting with a pyridine precursor, chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux conditions . Subsequent cyano-group introduction at the 5-position may involve nucleophilic substitution with CuCN/KCN in polar aprotic solvents like DMF .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Chlorination | POCl₃, 80–100°C, 6–8 hrs | Use excess POCl₃; monitor via TLC |

| Cyanation | CuCN, DMF, 120°C, 12 hrs | Purify intermediates via column chromatography |

- Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Verify absence of undesired substituents (e.g., residual hydroxyl groups). For example, the carboxylic proton appears as a singlet near δ 12–13 ppm .

- FT-IR : Confirm C≡N stretch (~2240 cm⁻¹) and carboxylic O-H stretch (~2500–3000 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 197.0 (calculated for C₇H₃ClN₂O₂) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Hypothesis Testing :

- Enzyme Assays : Compare inhibition kinetics (e.g., IC₅₀) across studies using standardized protocols (e.g., fluorogenic substrates for hydrolases) .

- Structural Analogues : Synthesize derivatives (e.g., replacing Cl with F or CN with COOH) to isolate electronic vs. steric effects .

- Data Reconciliation : Use meta-analysis to account for variability in assay conditions (pH, temperature) or cell lines .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding poses in active sites (e.g., SARS-CoV-2 Mpro or bacterial dihydrofolate reductase) .

- QM/MM Calculations : Assess electronic interactions (e.g., H-bonding between the carboxylic acid and catalytic residues) .

- Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry Considerations :

- Solvent Selection : Replace DMF with toluene or EtOAc for safer large-scale reactions .

- Catalyst Recycling : Optimize Pd/C or Cu catalyst recovery to reduce costs .

- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring of Cl⁻ and CN⁻ byproduct levels .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

- Standardization :

- Use certified reference materials (CRMs) from PubChem or ECHA for NMR/LC-MS calibration .

- Document solvent deuterium levels (e.g., DMSO-d₆ vs. CDCl₃) to normalize chemical shifts .

- Statistical Tools : Apply principal component analysis (PCA) to raw spectral data to identify outlier batches .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling intermediates like this compound?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.